molecular formula C60H110O6 B12660810 2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate CAS No. 84930-05-2

2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate

Cat. No.: B12660810
CAS No.: 84930-05-2
M. Wt: 927.5 g/mol
InChI Key: JWKVQGPHFYAPAK-IUPFWZBJSA-N
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Description

2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate is a chemical compound with the molecular formula C43H82O6. It is known for its unique structure, which includes oleoyloxy groups attached to an ethyl and butanediyl backbone. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate typically involves esterification reactions. One common method is the reaction of oleic acid with 2-(2-hydroxyethyl)-1,4-butanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to achieving a high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The oleoyloxy groups can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can be hydrolyzed by lipases to release oleic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate
  • 2-[2-(Palmitoyloxy)ethyl]-1,4-butanediyl dipalmitate
  • 2-[2-(Stearoyloxy)ethyl]-1,4-butanediyl distearate

Uniqueness

This compound is unique due to its specific oleoyloxy groups, which confer distinct chemical and physical properties. Compared to its analogs with palmitoyloxy or stearoyloxy groups, this compound has a lower melting point and different solubility characteristics, making it suitable for specific applications in lipid-based formulations and materials science .

Properties

CAS No.

84930-05-2

Molecular Formula

C60H110O6

Molecular Weight

927.5 g/mol

IUPAC Name

[5-[(Z)-octadec-9-enoyl]oxy-3-[[(Z)-octadec-9-enoyl]oxymethyl]pentyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C60H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(61)64-54-52-57(56-66-60(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-55-65-59(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,57H,4-24,31-56H2,1-3H3/b28-25-,29-26-,30-27-

InChI Key

JWKVQGPHFYAPAK-IUPFWZBJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCOC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCC(CCOC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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